(R)-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate
Overview
Description
“®-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate” is a complex organic compound. It likely contains a benzylamine group, which is an organic compound with the condensed structural formula C6H5CH2NH2 . Benzylamine consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and specific reagents. For instance, benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Scientific Research Applications
Synthesis and Application in Manufacturing Inhibitors : A practical and scalable synthesis of a closely related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was developed as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).
Use in Diels‐Alder Reaction : The compound tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, which shares a similar tert-butyl carbamate structure, was prepared and used in a Diels‐Alder reaction, a key process in synthetic organic chemistry (Padwa et al., 2003).
Application in Kinetic Resolution : The kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates for asymmetric synthesis of derivatives was studied, highlighting the versatility of tert-butyl carbamate derivatives in enantioselective syntheses (Aye et al., 2008).
Synthesis of β-Hydroxy-α-amino Acids : A compound closely related to "(R)-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate" was used in the synthesis of chiral β-hydroxy-α-amino acids, which are important in the synthesis of various biologically active compounds (Badorrey et al., 2000).
Study of Hydrogen Bonds in Carbamate Derivatives : The hydrogen bonding in two carbamate derivatives, including tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, was analyzed, showing the importance of such interactions in the structural characterization of these compounds (Das et al., 2016).
Application in CCR2 Antagonists Synthesis : The synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for CCR2 antagonists, was described, showcasing the compound's utility in medicinal chemistry (Campbell et al., 2009).
Innovation in Organic Synthesis : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were introduced as a new class of N-(Boc) nitrone equivalents, highlighting the innovation in organic synthesis strategies (Guinchard et al., 2005).
properties
IUPAC Name |
tert-butyl N-[(2R)-1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-13(11-21-4)14(19)17-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)(H,18,20)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWWJSJMNBJIKR-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673136 | |
Record name | tert-Butyl [(2R)-1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate | |
CAS RN |
880468-89-3 | |
Record name | 1,1-Dimethylethyl N-[(1R)-1-(methoxymethyl)-2-oxo-2-[(phenylmethyl)amino]ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=880468-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(2R)-1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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